molecular formula C11H10N2O2 B161410 8-(Ethylamino)quinoline-5,6-dione CAS No. 132247-35-9

8-(Ethylamino)quinoline-5,6-dione

Cat. No.: B161410
CAS No.: 132247-35-9
M. Wt: 202.21 g/mol
InChI Key: PTXXVJMFYGVRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Ethylamino)quinoline-5,6-dione (CAS 132247-35-9) is a synthetic quinone-based compound that serves as a valuable chemical scaffold in medicinal chemistry and anticancer research . It features the 5,8-quinolinedione moiety, a structure known for its diverse biological activities and ability to interact with multiple enzymatic targets . This compound is of significant interest in early-stage drug discovery, particularly for developing novel therapeutic agents against various cancers. Its mechanism of action is primarily associated with its function as a quinone, which can be bioactivated by cellular reductases like NAD(P)H-quinone oxidoreductase (NQO1) . Enzymatic reduction can lead to the generation of reactive oxygen species and semiquinone radicals, inducing oxidative stress and causing lethal mitochondrial dysfunction in cancer cells . Furthermore, structurally related quinoline-5,8-dione analogs have been identified as potent inhibitors of CDC25 phosphatases . CDC25s are key regulators of the cell cycle, and their overexpression is often linked to poor prognosis in several high-grade human malignancies, including acute myeloid leukemia (AML) . By inhibiting CDC25s, these compounds can disrupt cell cycle progression and induce anti-proliferative effects in cancer cells . Research on this chemical class indicates potential applications in investigating pathways involved in leukemia and solid tumors . Researchers utilize this compound as a key intermediate or precursor for synthesizing more complex molecules to explore structure-activity relationships and optimize potency and selectivity . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

132247-35-9

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

8-(ethylamino)quinoline-5,6-dione

InChI

InChI=1S/C11H10N2O2/c1-2-12-8-6-9(14)11(15)7-4-3-5-13-10(7)8/h3-6,12H,2H2,1H3

InChI Key

PTXXVJMFYGVRSL-UHFFFAOYSA-N

SMILES

CCNC1=CC(=O)C(=O)C2=C1N=CC=C2

Canonical SMILES

CCNC1=CC(=O)C(=O)C2=C1N=CC=C2

Synonyms

5,6-Quinolinedione, 8-(ethylamino)- (9CI)

Origin of Product

United States

Synthetic Methodologies for 8 Ethylamino Quinoline 5,6 Dione and Analogues

Strategies for Quinoline-5,6-dione Core Synthesis

The formation of the quinoline-5,6-dione scaffold is the initial and crucial step in the synthesis of the target compound. Various methods have been developed, primarily involving oxidation of suitable precursors and cycloaddition reactions.

Oxidation Pathways from Quinolinols and Related Precursors

A common and effective method for synthesizing quinoline-5,8-diones involves the oxidation of 8-hydroxyquinolines. rsc.orgbsu.edu This transformation can be achieved using various oxidizing agents. For instance, the clean catalytic oxidation of 8-hydroxyquinoline (B1678124) to quinoline-5,8-dione can be accomplished using tert-butyl hydroperoxide in the presence of silica-supported iron tetrasulfophthalocyanine catalysts. rsc.org The efficiency and selectivity of this reaction are influenced by the catalyst's structure and the reaction conditions, with yields of the target product reaching up to 66%. rsc.org

Another approach involves a multi-step synthesis starting from 8-hydroxyquinoline, which is first nitrated to 8-hydroxy-5,7-dinitroquinoline. bsu.edu Subsequent hydrogenation and acylation yield 5,7-diacetamido-8-acetoxyquinoline, which is then oxidized to produce 7-acetamidoquinoline-5,8-dione. bsu.edu Furthermore, the oxidation of 6,7-dichloro-2-methyl-5,8-quinolinedione with selenium dioxide can yield 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde. mdpi.com Similarly, 2-substituted-5,8-quinolinediones can be prepared by the oxidation of the corresponding 2-substituted-quinolin-8-ols using sodium chlorate (B79027) and hydrochloric acid. mdpi.com

The following table summarizes various oxidation methods for synthesizing quinoline-dione cores:

Starting MaterialOxidizing Agent/CatalystProductYieldReference
8-HydroxyquinolinetBuOOH, FePcS–SiO2Quinoline-5,8-dione66% rsc.org
8-HydroxyquinolineNitration, Hydrogenation/Acylation, Oxidation7-Acetamidoquinoline-5,8-dioneNot Specified bsu.edu
6,7-Dichloro-2-methyl-5,8-quinolinedioneSelenium dioxide6,7-Dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehydeNot Specified mdpi.com
2-Substituted-quinolin-8-olSodium chlorate, Hydrochloric acid2-Substituted-5,8-quinolinedioneNot Specified mdpi.com

Cycloaddition Reactions in Quinone Synthesis

Cycloaddition reactions offer another powerful tool for the construction of quinone frameworks. acs.orgacs.orgias.ac.in These reactions, such as the Diels-Alder reaction, involve the combination of a diene and a dienophile to form a cyclic adduct. o-Benzoquinones, for example, can act as versatile dienophiles in cycloaddition reactions. ias.ac.in The reactivity and regioselectivity of these reactions are often influenced by the electronic properties of the reactants and the solvent used. ias.ac.in

Zirconium/CuCl-mediated cycloaddition reactions of two alkynes and a quinone in a one-pot procedure have been developed for the efficient synthesis of higher para-dihydroquinones and -quinones. acs.org Additionally, formal [3+3] cycloaddition reactions of diaziridines with quinones, catalyzed by Sc(OTf)3, can produce benzo[e] acs.orgacs.orgnsf.govoxadiazines in high yields. acs.orgnsf.gov While not directly forming simple quinoline-diones, these methods highlight the versatility of cycloaddition strategies in synthesizing complex quinone-containing heterocyclic systems.

Regioselective Introduction of the Ethylamino Moiety at the C-8 Position

Once the quinoline-dione core is established, the next critical step is the regioselective introduction of the ethylamino group at the C-8 position. This is typically achieved through direct amination or nucleophilic substitution on a pre-functionalized quinoline-dione.

Direct Amination Techniques

Direct C-H amination has emerged as an efficient strategy for the synthesis of aminoquinolines. This approach avoids the need for pre-functionalization of the quinoline (B57606) ring, making it an atom-economical process. For instance, a general and efficient method for the 2-amination of quinolines involves the use of pyridine (B92270) N-oxide intermediates. organic-chemistry.org The quinoline N-oxide is activated with p-toluenesulfonic anhydride (B1165640) in the presence of an amine, followed by deprotection. organic-chemistry.org This method demonstrates high regioselectivity for the 2-position. organic-chemistry.org While this specific example targets the 2-position, similar strategies could potentially be adapted for C-8 amination with appropriate directing groups or catalysts.

Nucleophilic Substitution on Halogenated Quinoline-dione Precursors

A more traditional and widely used method for introducing an amino group onto the quinoline ring is through nucleophilic aromatic substitution (SNAr) of a halogenated precursor. quimicaorganica.org Halogen atoms, particularly at activated positions of the quinoline ring, are good leaving groups for nucleophilic attack by amines.

In the context of synthesizing 8-(ethylamino)quinoline-5,6-dione, a plausible route would involve the synthesis of an 8-halo-quinoline-5,6-dione intermediate. The halogen at the C-8 position would then be displaced by ethylamine. The reactivity of haloquinolines in SNAr reactions is well-established, with positions 2 and 4 being particularly reactive. quimicaorganica.org For substitution at the C-8 position, the reaction conditions would need to be optimized to facilitate the displacement.

The synthesis of halo-quinolinediones can be achieved through various halogenation reactions on quinoline-2,4-dione systems via electrophilic substitution or halogen exchange. scilit.com For example, 2-chloro-8-hydroxyquinoline can be synthesized from 8-hydroxyquinoline-N-oxide, which is then treated with POCl3. bsu.edu This chloro-substituted intermediate could then be oxidized to the corresponding quinoline-dione before undergoing nucleophilic substitution with ethylamine.

Advanced Synthetic Strategies for Complex 8-(Ethylamino)quinoline-5,6-dione Derivatives

The development of advanced synthetic strategies allows for the creation of more complex and functionally diverse derivatives of 8-(ethylamino)quinoline-5,6-dione. These methods often involve multicomponent reactions or the functionalization of the quinoline ring through C-H activation. rsc.orgnih.govnih.gov

For example, a one-pot protocol for the synthesis of quinoline-appended quinazolinones has been developed from the reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using p-TSA as a reagent. nih.gov Such multicomponent reactions offer an efficient way to build molecular complexity in a single step.

Furthermore, C-H bond functionalization of the quinoline ring has become a powerful tool for introducing various substituents with high precision. rsc.org By carefully selecting catalysts and reaction conditions, diverse functional groups can be installed, expanding the chemical space of quinoline derivatives. rsc.org These advanced methods could be applied to a pre-formed 8-(ethylamino)quinoline-5,6-dione scaffold to introduce additional functionalities or used to construct the complex quinoline core with the ethylamino group already in place.

Chemical Reactivity and Mechanistic Studies of 8 Ethylamino Quinoline 5,6 Dione

Redox Chemistry of the Quinoline-5,6-dione System

The quinone moiety is the primary center for the redox activity of 8-(ethylamino)quinoline-5,6-dione. This reactivity is central to its biological interactions and is characterized by its ability to accept electrons and participate in one- or two-electron transfer reactions.

The quinoline-5,6-dione system is an efficient electron acceptor. It can undergo a two-electron reduction to form the corresponding hydroquinone (B1673460), 8-(ethylamino)quinoline-5,6-diol. This interconversion is a reversible process and is fundamental to the function of many quinone-containing compounds in biological systems. The reduction can proceed in a single two-electron step or via two sequential one-electron steps, the latter involving the formation of a semiquinone radical intermediate.

The redox potential of this interconversion is a key parameter determining its biological activity and is influenced by the substituents on the quinoline (B57606) ring. The ethylamino group at the 8-position, being an electron-donating group, is expected to lower the redox potential compared to the unsubstituted quinoline-5,6-dione, making it a more potent reducing agent in its hydroquinone form.

Table 1: Redox Interconversions of 8-(Ethylamino)quinoline-5,6-dione

Species Structure Oxidation State Key Features
8-(Ethylamino)quinoline-5,6-dione Quinone (Oxidized) Electron acceptor
8-(Ethylamino)quinoline-5,6-dione semiquinone radical Semiquinone (Intermediate) Paramagnetic, highly reactive

The redox cycling between the quinone and hydroquinone forms of 8-(ethylamino)quinoline-5,6-dione can lead to the generation of reactive oxygen species (ROS). The hydroquinone form can be auto-oxidized by molecular oxygen, regenerating the parent quinone and producing superoxide (B77818) anion radicals (O₂⁻). This process can initiate a cascade of reactions leading to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). The formation of a semiquinone radical during redox cycling can also directly react with oxygen to produce superoxide. This ROS generation is a significant aspect of the compound's mechanism of action in biological contexts.

Nucleophilic Reactions Involving the Ethylamino Substituent

The presence of both a nucleophilic ethylamino group and an electrophilic quinone system within the same molecule gives rise to a complex array of possible reactions, particularly with biological nucleophiles.

The quinone core of 8-(ethylamino)quinoline-5,6-dione is susceptible to Michael-type addition by nucleophiles. Biological thiols, such as the cysteine residues in proteins and glutathione, are particularly reactive towards quinones. nih.govresearchgate.net The reaction typically involves the addition of the thiol to one of the carbonyl-activated positions of the quinone ring. Similarly, amine groups, such as the lysine (B10760008) residues in proteins, can also add to the quinone, although generally at a slower rate than thiols. nih.gov The ethylamino group at the 8-position can influence the regioselectivity of these nucleophilic attacks through both steric and electronic effects.

Table 2: Potential Nucleophilic Addition Reactions

Nucleophile Potential Reaction Site Product Type
Thiol (R-SH) C-7 position of the quinone Thioether adduct

While not extensively documented for this specific compound, the juxtaposition of the ethylamino substituent and the dione (B5365651) functionality suggests the potential for intramolecular cyclization under certain conditions. For instance, a nucleophilic attack of the secondary amine of the ethylamino group onto one of the carbonyl carbons of the quinone could potentially lead to the formation of a new heterocyclic ring system. The feasibility of such a reaction would depend on factors such as ring strain in the transition state and the product, as well as the reaction conditions (e.g., pH, temperature).

Electrophilic Aromatic Substitution Reactions on the Quinoline Core

The quinoline ring system can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are governed by the directing effects of the existing substituents. In 8-(ethylamino)quinoline-5,6-dione, the situation is complex due to the presence of both an electron-donating group (the ethylamino group) and an electron-withdrawing system (the dione moiety fused to the aromatic ring).

In general, electrophilic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring portion (positions 5, 6, 7, and 8) rather than the pyridine (B92270) ring. quimicaorganica.orgnumberanalytics.comyoutube.com The ethylamino group at position 8 is a strong activating group and an ortho-, para-director. However, the ortho-position (C7) is part of the dione system and the other ortho-position is blocked. The para-position (C6) is also part of the dione. Therefore, the directing influence of the ethylamino group would be complex. The dione system is deactivating. The precise outcome of an electrophilic substitution reaction on this molecule is not readily predictable without experimental data and would likely be a mixture of products, with the substitution pattern depending heavily on the nature of the electrophile and the reaction conditions.

Derivatization Reactions of 8-(Ethylamino)quinoline-5,6-dione for Structure Modification

Research into substituted quinoline-5,8-diones has revealed that the core structure is amenable to a variety of modifications. For instance, comprehensive structural optimization of the quinoline-5,8-dione scaffold has been performed to develop potent inhibitors for specific biological targets. nih.gov These optimizations often involve the introduction of different substituents to modulate the electronic and steric properties of the molecule.

The synthesis of various quinoline-5,8-dione derivatives often starts from 8-hydroxyquinolines, which can be oxidized to the corresponding quinone. researchgate.netnih.gov The 8-hydroxyquinoline (B1678124) scaffold itself can be derivatized through several methods, including the introduction of substituents at various positions on the ring. nih.govrroij.com For example, 8-alkoxy-substituted quinaldines can be prepared by alkyl halide substitution of 8-hydroxy-2-methylquinoline. nih.gov

Furthermore, the C2 position of the quinoline-5,8-dione system has been a target for modification. The introduction of a methyl group at this position has been shown to be a useful chemical handle for further functionalization, such as oxidation using selenium dioxide. mdpi.com

Derivatization is not limited to the quinoline ring itself. The amino group at position 8 in related 8-aminoquinolines is a key site for modification. For instance, 8-aminoquinolines are important precursors for the synthesis of functionalized derivatives, including those with modifications at the C5 position through reactions like bromination and difluoromethylation. researchgate.net The amino group can also direct C(sp2)–H arylation reactions, allowing for the introduction of a wide range of aryl and heteroaryl groups. nih.gov

Based on the reactivity of analogous compounds, potential derivatization reactions for 8-(ethylamino)quinoline-5,6-dione can be inferred. These would likely include:

N-Alkylation or N-Acylation of the Ethylamino Group: The secondary amine of the ethylamino substituent could be further alkylated or acylated to introduce a variety of functional groups, potentially altering the compound's lipophilicity and hydrogen bonding capacity.

Substitution Reactions on the Quinoline Ring: Positions on the quinoline ring that are not already substituted could potentially undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the electronic nature of the starting material.

Reactions at the Quinone Moiety: The dione functionality is reactive and could undergo addition reactions or redox chemistry, leading to a variety of new derivatives.

While direct experimental data for the derivatization of 8-(ethylamino)quinoline-5,6-dione is not available in the provided search results, the rich chemistry of the broader quinoline-dione family suggests a wide range of possibilities for its structural modification.

Theoretical and Computational Investigations of 8 Ethylamino Quinoline 5,6 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. acs.org These studies help in understanding the intrinsic characteristics of a compound that dictate its chemical behavior.

The stability and reactivity of a molecule can be effectively described by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. scirp.orgnih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive, whereas a larger gap indicates higher kinetic stability. nih.govmdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These parameters are crucial for predicting how the molecule will interact with other chemical species.

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. Studies on related 5,8-quinolinedione (B78156) hybrids show they generally exhibit an electrophilic character. mdpi.com

Table 1: Global Reactivity Parameters Derived from HOMO-LUMO Energies This table presents a conceptual framework for the types of data obtained from quantum chemical calculations for quinolinedione derivatives.

ParameterFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and kinetic stability
Electronegativity (χ)-(ELUMO + EHOMO)/2Electron-attracting tendency
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to charge transfer
Chemical Softness (S)1/ηPropensity for reaction
Electrophilicity Index (ω)χ²/2ηElectrophilic nature of the molecule

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. mdpi.com It is invaluable for identifying the regions most likely to be involved in chemical reactions. Different colors on the map denote different electrostatic potentials: red indicates electron-rich regions (nucleophilic or negative potential), blue indicates electron-poor regions (electrophilic or positive potential), and green represents neutral regions. mdpi.commdpi.com

For quinoline-5,8-dione derivatives, MEP analyses consistently show that the most electron-rich, nucleophilic regions are localized around the oxygen atoms of the carbonyl groups and any nitrogen atoms in substituents. mdpi.commdpi.com Conversely, the electrophilic regions are typically delocalized on the pyridine (B92270) moiety and near hydrogen atoms attached to the quinolinedione core. mdpi.commdpi.com This distribution of charge is fundamental to how the molecule orients itself and interacts with biological targets, such as the amino acid residues in an enzyme's active site. mdpi.com

Molecular Docking and Dynamics Simulations for Target Interactions

Computational docking and dynamics simulations are used to model the interaction between a small molecule (ligand), such as 8-(Ethylamino)quinoline-5,6-dione, and a biological macromolecule (receptor), typically a protein. These methods predict the preferred binding orientation and affinity of the ligand.

Molecular docking is a computational technique that places a ligand into the binding site of a target protein to predict its conformation and binding affinity. semanticscholar.org For quinolinedione derivatives, a common target for docking studies is the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. mdpi.commdpi.com

Docking studies reveal the specific interactions that stabilize the ligand within the protein's active site. nih.gov Key interactions for quinolinedione derivatives often include:

Hydrogen Bonds: Formed between the nucleophilic regions of the ligand (e.g., carbonyl oxygens) and amino acid residues in the binding pocket. mdpi.com

Hydrophobic Interactions: Occur between the aromatic rings of the quinoline (B57606) structure and nonpolar amino acid residues. mdpi.com

Pi-Pi Stacking: Aromatic ring interactions that further stabilize the complex.

Analyses of docked quinolinediones in the NQO1 active site show that the electrostatic potential map influences the binding orientation; nucleophilic regions of the compound form hydrogen bonds, while electrophilic regions engage in hydrophobic interactions. mdpi.com The binding scores calculated from these studies, typically expressed in kcal/mol, indicate the predicted strength of the interaction, with more negative values suggesting a stronger binding affinity. mdpi.com

Table 2: Typical Binding Interactions for Quinolinedione Derivatives in a Protein Active Site This table conceptualizes the output of a molecular docking analysis.

Interaction TypeLigand GroupPotential Interacting Amino Acid Residue
Hydrogen BondCarbonyl OxygenTyrosine (Tyr), Serine (Ser)
Hydrogen BondAmino Group NitrogenAspartic Acid (Asp), Glutamic Acid (Glu)
Hydrophobic InteractionQuinoline Ring SystemPhenylalanine (Phe), Tryptophan (Trp), Leucine (Leu)
Pi-Pi StackingQuinoline Ring SystemPhenylalanine (Phe), Tyrosine (Tyr), Histidine (His)

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms and molecules over time, allowing researchers to assess the stability of the ligand-protein complex in a simulated biological environment (e.g., in water). acs.orgnih.gov

An MD simulation can confirm whether a ligand remains stably bound in the active site or if it dissociates. nih.gov This analysis is crucial for validating the results of docking studies and understanding the conformational flexibility of both the ligand and the protein upon binding. The stability of the complex over a simulation period (e.g., 100 nanoseconds) provides strong evidence for a viable interaction. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 8-(Ethylamino)quinoline-5,6-dione Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in medicinal chemistry to correlate the structural or physicochemical properties of a series of compounds with their biological activities. The goal is to develop a mathematical model that can predict the activity of new, yet-to-be-synthesized analogues.

For a series of 8-(Ethylamino)quinoline-5,6-dione analogues, a QSAR study would involve several steps:

Data Set Generation: Synthesizing a library of analogues with variations in their substituents and measuring their biological activity (e.g., IC₅₀ values against a cancer cell line).

Descriptor Calculation: Using computational methods to calculate various descriptors for each analogue. These can include electronic descriptors (from quantum chemical calculations like HOMO-LUMO energies and charge distribution), steric descriptors (molecular volume, surface area), and hydrophobic descriptors (LogP).

Model Development: Applying statistical methods to build a mathematical equation that links the calculated descriptors to the observed biological activity.

Model Validation: Testing the predictive power of the QSAR model using an external set of compounds not used in its development.

A successful QSAR model for 8-(Ethylamino)quinoline-5,6-dione analogues would allow researchers to prioritize the synthesis of new compounds with the highest predicted potency, thereby streamlining the drug discovery process. The electronic and interaction data gathered from the theoretical studies described above would serve as foundational descriptors for building a robust QSAR model.

Correlation of Molecular Descriptors with Biological Activity

There is no specific data available in the reviewed scientific literature that details the correlation of molecular descriptors of 8-(Ethylamino)quinoline-5,6-dione with its biological activity.

General studies on related quinoline derivatives have identified several molecular descriptors that are often correlated with biological activity. These can include:

Electronic Properties: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the HOMO-LUMO gap, are often used to describe a molecule's reactivity. dergipark.org.tr

Hydrophobicity: Typically represented by LogP, this descriptor influences a compound's ability to cross cell membranes.

Steric Factors: Molecular volume and surface area can affect how a molecule interacts with a biological target. nih.gov

Without specific studies on 8-(Ethylamino)quinoline-5,6-dione, it is not possible to provide a quantitative analysis of how these or other descriptors relate to its specific biological functions.

Predictive Modeling for Novel Derivatives

No predictive models, such as QSAR or other machine learning algorithms, have been published for novel derivatives of 8-(Ethylamino)quinoline-5,6-dione.

The development of such models requires a dataset of compounds with known biological activities, from which relationships between chemical structure and activity can be derived. nih.gov For the broader class of quinoline-based compounds, predictive models have been developed to guide the synthesis of new derivatives with potentially enhanced therapeutic properties. nih.gov However, the absence of a foundational dataset for 8-(Ethylamino)quinoline-5,6-dione and its analogues prevents the construction of predictive models for this specific chemical series.

No Publicly Available Research Data on the Biological Activity of 8-(Ethylamino)quinoline-5,6-dione

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research findings were identified for the chemical compound 8-(Ethylamino)quinoline-5,6-dione . Consequently, an article detailing its biological activity profile as requested cannot be generated at this time.

The performed searches for "8-(Ethylamino)quinoline-5,6-dione" and its potential biological effects—including antiproliferative activity, cytotoxicity, induction of apoptosis, and inhibition of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Cdc25 phosphatases—did not yield any direct results for this specific molecule.

The available body of research focuses extensively on a related but structurally distinct class of compounds: quinoline-5,8-diones . These isomers, particularly those with amino-based substitutions at the C-6 and C-7 positions, have been the subject of numerous studies investigating their potential as anticancer agents. nih.govnih.gov This research has explored their antiproliferative effects, mechanisms of action including apoptosis induction, and their activity in multidrug-resistant cell lines. nih.govnih.gov Furthermore, the roles of NQO1 and Cdc25 phosphatases in the activity of these quinoline-5,8-dione derivatives have been a significant area of investigation. nih.govelifesciences.orgnih.gov

However, the specific isomeric scaffold of quinoline-5,6-dione and, more precisely, the compound with an ethylamino group at the 8-position, does not appear in the retrieved scientific literature. The distinct arrangement of the dione (B5365651) functionality and the substitution pattern can dramatically alter a compound's chemical properties and its interaction with biological targets. Therefore, extrapolating data from the well-studied quinoline-5,8-diones to the un-studied 8-(ethylamino)quinoline-5,6-dione would be scientifically invalid.

Until research is conducted and published on 8-(ethylamino)quinoline-5,6-dione, its biological activity profile remains unknown.

Biological Activity Profiling of 8 Ethylamino Quinoline 5,6 Dione in in Vitro Systems

Modulation of Enzyme Activities and Signaling Pathways

Topoisomerase I and II Modulation

Direct studies on the modulation of topoisomerase I and II by 8-(Ethylamino)quinoline-5,6-dione are not available in the current scientific literature. However, the quinoline-dione scaffold is a known pharmacophore in the development of topoisomerase inhibitors. For instance, certain 6-arylamino-7-chloro-quinazoline-5,8-diones, which share a similar structural motif, have been evaluated for their inhibitory effects on human topoisomerase I and II. nih.gov These compounds were designed based on the antitumor activity of 1,4-naphthoquinone (B94277) and have shown potential as cytotoxic and topoisomerase inhibitory agents. nih.gov

Furthermore, some pyrazolo[4,3-f]quinoline derivatives have been synthesized and tested for their ability to inhibit topoisomerase I and IIα. mdpi.com One derivative, in particular, demonstrated an equivalent inhibition pattern of topoisomerase IIα activity to the well-known inhibitor etoposide (B1684455) at a concentration of 100 µM. mdpi.com The mechanism of action for some topoisomerase inhibitors involves intercalation into the DNA, which obstructs the enzyme's function. nih.gov Given that 8-(Ethylamino)quinoline-5,6-dione contains a quinoline (B57606) core, it is plausible that it could exhibit similar properties, though this remains to be experimentally verified.

Antimicrobial Activities (In Vitro Antibacterial, Antifungal, Antiviral, Antimalarial)

While specific data on the antimicrobial profile of 8-(Ethylamino)quinoline-5,6-dione is not documented, the quinoline scaffold is a cornerstone in the development of antimicrobial agents. nih.govnih.gov

Antibacterial Activity: Aminated quinolinequinones have been investigated as potential antibacterial agents. nih.gov Studies on a series of aminated 6,7-dichloro-2-methyl-5,8-quinolinequinones revealed that while they were inactive against Gram-negative bacteria, some derivatives showed moderate to promising activity against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis. nih.gov For example, two specific aminated quinolinequinones, AQQ8 and AQQ9, were identified as having significant antibacterial profiles against these Gram-positive bacteria. nih.gov

Antifungal Activity: The antifungal potential of quinoline derivatives is also well-established. Halogenated quinoline analogues have demonstrated potent activity against pathogenic fungi such as Candida albicans and Cryptococcus neoformans. nih.gov Some of these compounds were found to inhibit fungal growth at nanomolar concentrations and were capable of eradicating mature fungal biofilms. nih.gov Their mechanism is thought to be intracellular, as active compounds were able to penetrate fungal cells. nih.gov

Antiviral Activity: Quinoline analogues have been a source of novel antiviral agents. nih.govnih.gov For instance, a series of quinoline derivatives were identified as potent inhibitors of Enterovirus D68 (EV-D68) by targeting the viral protein VP1. nih.gov The antiviral potency of these compounds was found to be influenced by the substituents on the quinoline core. nih.gov

Antimalarial Activity: The 8-aminoquinoline (B160924) scaffold is the basis for the antimalarial drug primaquine (B1584692). nih.gov Numerous 8-aminoquinoline analogues have been screened for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov Several of these analogues have shown significantly greater potency than primaquine in in vitro studies, with some exhibiting 50% inhibitory concentrations (IC50) in the nanomolar range. nih.gov The mechanism of action for some 8-aminoquinolines is believed to involve the inhibition of hematin (B1673048) polymerization. nih.gov

| Antimicrobial Activity of Representative Quinoline Derivatives | | :--- | :--- | :--- | :--- | | Compound Class | Target Organism/Virus | Activity/Finding | Reference | | Aminated Quinolinequinones | Staphylococcus aureus, Enterococcus faecalis | Moderate to promising activity against Gram-positive bacteria. | nih.gov | | Halogenated Quinolines | Candida albicans, Cryptococcus neoformans | Potent antifungal activity, including biofilm eradication. | nih.gov | | Quinoline Analogues | Enterovirus D68 (EV-D68) | Potent antiviral activity via inhibition of VP1. | nih.gov | | 8-Aminoquinolines | Plasmodium falciparum | Significant antimalarial activity, often exceeding that of primaquine. | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

There is no direct evidence in the reviewed literature concerning the anti-inflammatory or immunomodulatory effects of 8-(Ethylamino)quinoline-5,6-dione. However, the broader class of quinoline derivatives has been associated with such activities. nih.gov Naturally occurring 5,8-quinolinediones have been reported to possess a wide spectrum of biological properties, including anti-inflammatory effects. nih.gov The potential for quinoline-based compounds to modulate inflammatory pathways suggests that 8-(Ethylamino)quinoline-5,6-dione could theoretically possess similar capabilities, but this requires experimental validation.

Other Mechanistic Insights into Biological Action (e.g., DNA binding, copper chelation, enzyme interactions)

While specific mechanistic studies for 8-(Ethylamino)quinoline-5,6-dione are lacking, the known actions of related compounds provide some plausible insights.

DNA Binding: Many quinoline derivatives exert their biological effects through interaction with DNA. nih.gov Some quinoline-based compounds have been shown to intercalate into DNA, leading to conformational changes that can inhibit the function of DNA-acting enzymes like DNA methyltransferases. nih.gov This intercalation can lead to a DNA damage response in cancer cells. nih.gov

Copper Chelation: The 8-aminoquinoline scaffold is known for its metal-chelating properties, particularly with copper. regulations.gov The formation of a complex between 8-hydroxyquinoline (B1678124) and copper is more toxic to microorganisms than either component alone. regulations.gov This suggests that the biological activity of such compounds may be, at least in part, mediated by their ability to bind and transport metal ions, potentially disrupting cellular processes by inserting copper into metal-binding sites of essential proteins and enzymes. regulations.gov

Enzyme Interactions: Beyond topoisomerases, quinoline-5,8-dione derivatives have been investigated as inhibitors of other enzymes. For example, novel amino-quinoline-5,8-dione derivatives have been designed as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in cancer. nih.gov Additionally, some quinoline-5,8-dione derivatives act as inhibitors of CDC25 phosphatases, which are key regulators of the cell cycle, making them potential anticancer agents. elifesciences.org

Structure Activity Relationships Sar of 8 Ethylamino Quinoline 5,6 Dione Derivatives

Impact of Ethylamino Moiety at C-8 Position on Biological Activities

The presence and nature of the substituent at the C-8 position of the quinoline (B57606) ring are critical determinants of biological activity. In the case of 8-aminoquinoline (B160924) derivatives, this position is a key site for metabolic activation. nih.gov The ethylamino group at the C-8 position of the quinoline-5,6-dione scaffold is significant. The parent compound, 8-aminoquinoline-5,6-dione, serves as a foundational structure for understanding the role of the C-8 substituent. nih.gov

The biological activity of 8-hydroxyquinoline (B1678124) derivatives is also heavily dependent on the nature of peripheral substituents and their spatial arrangement. imist.ma This principle extends to 8-aminoquinoline derivatives, where modifications at this position can drastically alter the compound's therapeutic potential. For antimalarial 8-aminoquinolines, metabolic transformation is often a prerequisite for their activity, highlighting the importance of the C-8 substituent in the drug's mechanism of action. nih.gov While direct studies on the ethylamino group's specific impact on the 5,6-dione are limited, research on related 8-aminoquinoline compounds provides a basis for inferring its role.

Influence of Substitutions on the Quinoline Core and Peripheral Groups on Activity and Selectivity

The biological profile of quinoline-5,8-diones and their isomers is significantly modulated by substitutions on the quinoline core and its peripheral groups. nih.gov Research on substituted quinoline-5,8-diones has demonstrated that even minor alterations to the scaffold can lead to substantial changes in activity and selectivity.

For instance, in a study of various substituted quinolines, it was observed that the introduction of different functional groups at various positions on the quinoline ring system resulted in a range of biological effects. researchgate.net The modification of the quinoline core is a common strategy in medicinal chemistry to optimize the therapeutic properties of a lead compound. The addition of groups that can alter the molecule's lipophilicity, electronic properties, or ability to interact with biological targets is a key aspect of drug design. nih.govnih.gov

Mechanistic Basis for Observed SAR Trends (e.g., redox potential, steric hindrance, electronic effects)

The structure-activity relationships observed in quinoline-dione derivatives are underpinned by fundamental physicochemical properties, including redox potential, steric hindrance, and electronic effects.

Redox Potential: The biological activity of quinones is often linked to their redox properties. For antimalarial quinones, the redox potential is a critical factor in their mechanism of action, which can involve the generation of reactive oxygen species and interaction with heme. nih.gov Quinones with specific redox potentials are more likely to exhibit toxicity to red blood cells, a property that can be harnessed for antimalarial therapy. nih.gov The substituents on the quinoline-dione core can significantly influence the redox potential of the molecule, thereby modulating its biological activity.

Steric Hindrance: The size and shape of substituents on the quinoline ring can create steric hindrance, which affects the molecule's ability to bind to its target. Palladium-catalyzed C-H arylation of quinoline N-oxides has shown that steric effects can influence the site selectivity of chemical reactions, a principle that also applies to the interaction of these molecules with biological systems. nih.govacs.org The spatial arrangement of atoms can either facilitate or impede the optimal orientation required for biological activity.

Future Perspectives and Translational Research Opportunities for 8 Ethylamino Quinoline 5,6 Dione

Design and Synthesis of Novel 8-(Ethylamino)quinoline-5,6-dione Analogues with Enhanced Potency and Selectivity

The development of novel analogues of 8-(ethylamino)quinoline-5,6-dione is a promising avenue for improving its therapeutic index. The synthesis of such analogues can draw from established methods for creating derivatives of the quinoline-5,8-dione core. bsu.edubsu.edu

Future research will likely focus on the strategic modification of the 8-(ethylamino)quinoline-5,6-dione structure. This could involve the introduction of various substituents to the quinoline (B57606) ring system to modulate the compound's electronic and steric properties, which in turn can influence its biological activity. For instance, the introduction of different alkyl or aryl-amino groups at various positions on the quinoline-5,8-dione scaffold has been shown to yield compounds with significant antiproliferative activity. nih.gov

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